2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide
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Overview
Description
2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide is a synthetic organic compound that features a brominated thiophene ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Amidation: The brominated thiophene is then reacted with 2-(prop-2-enoylamino)ethylamine under appropriate conditions to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: The prop-2-enoyl group can participate in polymerization reactions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide has several scientific research applications:
Organic Electronics: The compound can be used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide depends on its specific application:
In Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it useful in electronic devices.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 2-Acetyl-5-bromothiophene
Uniqueness
2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide is unique due to its combination of a brominated thiophene ring and a propanamide moiety. This structural feature provides distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S/c1-3-11(16)14-6-7-15-12(17)8(2)9-4-5-10(13)18-9/h3-5,8H,1,6-7H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKXOCRIMERKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)NCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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